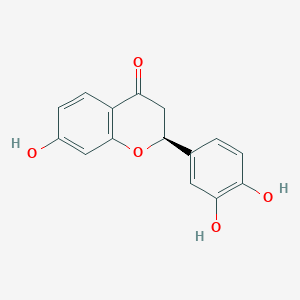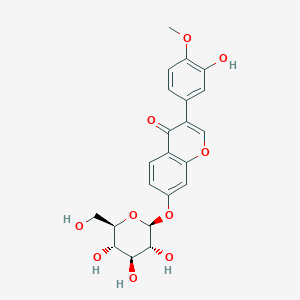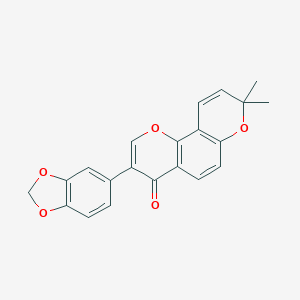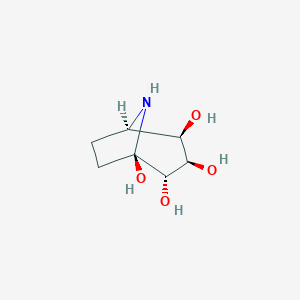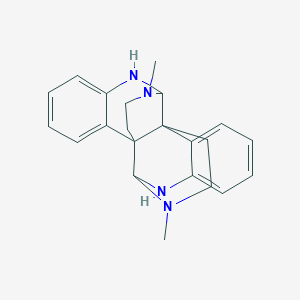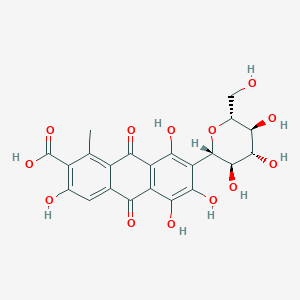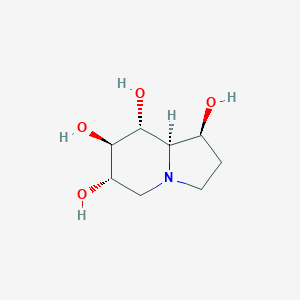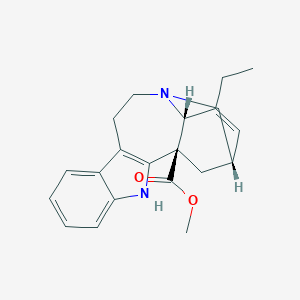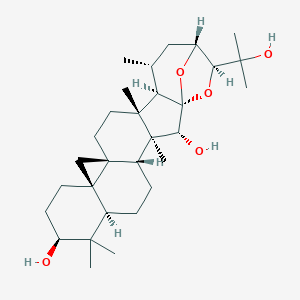
Cimigenol
Vue d'ensemble
Description
Cimigenol is a triterpenoid . It is a natural product found in Actaea europaea, Actaea dahurica, and other organisms . It is an active compound isolated from Cimicifuga, with potent anti-tumor activity .
Molecular Structure Analysis
Cimigenol has a molecular formula of C30H48O5 . Its molecular weight is 488.70 . The percent composition is C 73.73%, H 9.90%, O 16.37% .Physical And Chemical Properties Analysis
Cimigenol has a molecular weight of 488.70 and a molecular formula of C30H48O5 . The percent composition is C 73.73%, H 9.90%, O 16.37% .Applications De Recherche Scientifique
Anti-Cancer Activity
Cimigenol has been studied for its potential anti-cancer properties, particularly in breast cancer treatment. Research involves network pharmacology, molecular docking, and molecular dynamics simulations to explore its interaction with target proteins in cancer cells .
Traditional Medicine
Historically, Cimigenol-containing compounds have been used in traditional medicine. For example, during the Yuan Dynasty, it was used to treat ulcerative gingivitis .
Pharmacological Effects
Recent studies have highlighted the effectiveness of Cimigenol in various pharmacological applications. This includes its role in multi-component, multi-target, and multi-pathway therapeutic strategies .
Structure-Activity Relationships
The structural derivatives of Cimigenol have been a subject of research to understand their cytotoxicity and activity relationships, which is crucial for developing targeted therapies .
Mécanisme D'action
Target of Action
Cimigenol, a potent compound isolated from Cimicifuga, primarily targets the protein AKT1 . AKT1 is a serine/threonine protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
Cimigenol interacts with its primary target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The specific molecular mechanisms underlying its effectiveness remain unclear .
Biochemical Pathways
Cimigenol affects various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . It exerts its effects through a multi-component, multi-target synergistic approach .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of Cimigenol’s action primarily involve its interaction with AKT1, leading to potential anti-tumor activity . It has been suggested that Cimigenol, targeting AKT-1, represents an effective compound in breast cancer therapy .
Propriétés
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimigenol | |
CAS RN |
3779-59-7 | |
| Record name | Cimigenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cimigenol?
A1: Cimigenol has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []
Q2: Is there any spectroscopic data available for cimigenol?
A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize cimigenol and its derivatives. [, , , , , , , , ]
Q3: What is the typical structure of cimigenol glycosides?
A3: Cimigenol glycosides typically feature cimigenol as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the cimigenol backbone contribute to the diversity of cimigenol glycosides found in nature. [, , , , , , , ]
Q4: What are the potential therapeutic applications of cimigenol and its derivatives?
A4: Research suggests cimigenol and its derivatives may have potential in several areas:
- Anticancer activity: Cimigenol and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].
- Anti-inflammatory activity: Cimigenol-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []
- Antibacterial activity: Some cimigenol derivatives exhibit weak antibacterial activities. []
- Osteoclast inhibition: Certain cimigenol glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []
- Anticomplementary activity: Some cimigenol glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]
Q5: How does cimigenol induce apoptosis in cancer cells?
A5: Studies on colon cancer cells suggest cimigenol can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []
Q6: How does the structure of cimigenol glycosides influence their biological activity?
A6: Structure-activity relationship studies indicate that:
- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of cimigenol is often crucial for activity. [, ]
- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]
- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []
Q7: Are there any known interactions of cimigenol with cellular targets?
A7: Cimigenol has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific cimigenol glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []
Q8: What is known about the absorption of cimigenol glycosides?
A8: A study using a rat intestinal perfusion model showed that cimigenol xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []
Q9: Is there any information available on the toxicity of cimigenol?
A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated cimigenol is limited and requires further investigation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



